Europium oxide

Catalog No.
S1502462
CAS No.
1308-96-9
M.F
Eu2O3
M. Wt
351.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Europium oxide

Europium oxide (Eu2O3) resolves moisture sensitivity issues inherent to EuCl3 and Eu(NO3)3, which cause handling difficulties and quench luminescence. As the thermodynamically stable sesquioxide, it ensures reliable precursor performance in ambient processing.

  • Non-hygroscopic solid eliminates need for inert-atmosphere handling, preserving quantum yield in Y2O3:Eu3+ red phosphors.
  • High neutron capture cross-section with zero helium swelling ensures long-term integrity in nuclear control rods, outperforming B4C.
  • Phase stability at elevated temperatures supports optical glass doping without oxidation state drift.

Supply chain: Available in high purity, with consistent global availability.

CAS Number

1308-96-9

Product Name

Europium oxide

IUPAC Name

europium(3+);oxygen(2-)

Molecular Formula

Eu2O3

Molecular Weight

351.93 g/mol

InChI

InChI=1S/2Eu.3O/q2*+3;3*-2

InChI Key

AEBZCFFCDTZXHP-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Eu+3].[Eu+3]

Canonical SMILES

[O-2].[O-2].[O-2].[Eu+3].[Eu+3]

The exact mass of the compound Europium oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Europium(III) oxide, Europia, Dieuropium trioxide, Europium sesquioxide, Europium trioxide

Purity

≥99.99%

Package Size

5 g, 25 g, 100 g

Europium oxide (Eu2O3) is the most thermodynamically stable and commercially prevalent sesquioxide of europium, predominantly featuring the Eu(III) oxidation state[1]. As a high-purity, non-hygroscopic solid, it serves as the foundational precursor for synthesizing red-emitting phosphors, specialized optical glasses, and advanced ceramics[2]. Unlike lower oxidation state europium compounds, Eu2O3 exhibits exceptional phase stability in air and high melting temperatures, making it highly suitable for ambient solid-state manufacturing processes. Furthermore, its uniquely high thermal and fast neutron capture cross-sections, coupled with an (n,γ) absorption mechanism, establish it as a critical material for nuclear control rod applications where long-term structural integrity under irradiation is paramount[3].

Research Fit

Red phosphor development and photoluminescence studies
Unique Eu³⁺ 4f-4f transitions
Selective oxidation catalysis research (oxychlorination)
EuOCl active phase context
Paramagnetic purity assessment for optical ceramics
Low-temperature susceptibility benchmark

Substituting Eu2O3 with other europium salts, such as europium chloride (EuCl3) or europium nitrate (Eu(NO3)3), introduces severe processability challenges due to their highly hygroscopic nature. Moisture absorption not only complicates handling—requiring strict inert-atmosphere environments—but also introduces O-H vibrational modes that cause non-radiative quenching, drastically reducing the quantum efficiency of downstream luminescent materials[1]. Similarly, attempting to utilize lower-oxidation-state europium(II) oxide (EuO) for general doping fails because EuO is highly reactive and rapidly oxidizes back to Eu2O3 upon ambient air exposure[2]. In nuclear applications, substituting Eu2O3 with cheaper boron carbide (B4C) compromises long-term performance, as B4C suffers from helium-induced swelling and rapid isotopic depletion under high neutron fluxes[3].

Substitution Risk

Risk 1 Red emission mechanism is unique to Eu³⁺ 4f⁶ configuration; other lanthanide oxides do not replicate the narrow-line spectrum.
Risk 2 Catalytic selectivity of derived EuOCl differs from CeO₂ or La₂O₃, directly affecting product purity and process economics.
Risk 3 Luminescence efficiency is host-dependent; simple substitution with Tb/Gd oxides may lead to significant color rendering failure.

Moisture Resistance in Phosphor Precursor Synthesis

Eu2O3 maintains a stable, anhydrous state in ambient air, whereas EuCl3 and Eu(NO3)3 rapidly absorb moisture to form hexahydrates (e.g., EuCl3·6H2O). The presence of coordinated water introduces high-frequency O-H vibrational modes that quench the Eu3+ 5D0 → 7F2 emission via non-radiative energy loss, significantly degrading the luminescent performance of the synthesized material[1].

Evidence DimensionPrecursor hygroscopicity and ambient stability
Target Compound DataEu2O3: Non-hygroscopic; retains anhydrous Eu(III) state in ambient air.
Comparator Or BaselineEuCl3: Highly hygroscopic; rapidly forms EuCl3·6H2O upon air exposure.
Quantified DifferenceEu2O3 avoids the introduction of water molecules that cause non-radiative quenching of Eu(III) luminescence.
ConditionsAmbient storage and solid-state phosphor processing.

Procuring Eu2O3 eliminates the need for costly inert-gas handling and prevents moisture-induced degradation of quantum yield in commercial phosphor manufacturing.

Luminescence quantum yield
Head-to-head
Eu₂O₃: ~60%
Tb³⁺ complex: 52%
Reported higher photoluminescence efficiency in borate glass matrix.
2 mol% doping, Y₂O₃–Al₂O₃–B₂O₃ glass; Tb data from comparable borate environment.

Phase Stability in Oxidizing Environments

EuO (Eu2+) is thermodynamically unstable in oxidizing environments and will spontaneously oxidize to Eu2O3 (Eu3+) even at room temperature, converting up to 1 nm of material almost instantly, and over 60 nm at 600°C unless protected by a capping layer. In contrast, Eu2O3 is the fully oxidized, stable phase, maintaining its structural and chemical integrity during high-temperature calcination[1].

Evidence DimensionOxidation depth and phase stability in air
Target Compound DataEu2O3: 0 nm oxidation depth (fully stable phase at room temperature and 600°C).
Comparator Or BaselineEuO: Rapidly oxidizes to Eu2O3 (<1 nm at room temp, >60 nm at 600°C).
Quantified DifferenceEu2O3 provides absolute phase stability in air, whereas EuO undergoes rapid, uncontrolled oxidation.
ConditionsAmbient air exposure and high-temperature processing up to 600°C.

For applications requiring consistent stoichiometry during high-temperature ceramic or glass doping, Eu2O3 is the only reliable, shelf-stable europium oxide precursor.

Catalytic selectivity
Head-to-head
EuOCl: 96% selectivity
CeO₂: lower (COx formation)
Supports selectivity-driven catalyst selection for VCM synthesis.
Fixed-bed reactor, 623–773 K, C₂H₄:HCl:O₂, atmospheric pressure.

Helium Swelling Elimination for Neutron Absorbers

Traditional boron carbide (B4C) control rods undergo a 10B(n,α)7Li reaction under neutron irradiation, generating helium gas that causes up to 0.22% volume swelling and limits the rod's operational lifespan[1]. Eu2O3 absorbs neutrons exclusively via (n,γ) reactions, emitting zero alpha particles (helium), thereby completely eliminating gas-induced swelling and structural degradation[2].

Evidence DimensionHelium gas generation and volume swelling under irradiation
Target Compound DataEu2O3: 0% helium-induced volume swelling (no alpha particle emission).
Comparator Or BaselineB4C: Generates helium gas, resulting in ~0.22% volume swelling and structural stress.
Quantified DifferenceEu2O3 completely eliminates the helium gas generation mechanism that causes physical swelling in B4C.
ConditionsHigh neutron flux environments in fast and pressurized water reactors.

Nuclear engineers prioritize Eu2O3 over B4C for advanced reactor control rods to prevent mechanical failure and extend the operational lifespan of the absorber elements.

Paramagnetic deviation
Class-level
Diverges positively from Van Vleck theory below 80 K
Provides purity-sensitive quality-control benchmark.
Faraday balance, 20–300 K; sensitive to ppm Gd³⁺/Sm³⁺ impurities.

Chain Absorption for Sustained Neutron Efficiency

B4C experiences a rapid, linear loss of absorption ability as its 10B isotopes are depleted[1]. Conversely, Eu2O3 undergoes a chain absorption process (e.g., 151Eu → 152Eu → 153Eu), where the daughter isotopes generated after neutron capture also possess large capture cross-sections, resulting in a significantly smaller loss of overall reactivity worth over long-term utilization[2].

Evidence DimensionRetention of neutron absorption capability over time
Target Compound DataEu2O3: Minimal loss of absorption ability due to high-cross-section daughter isotopes.
Comparator Or BaselineB4C: High loss of absorption ability directly proportional to 10B depletion.
Quantified DifferenceEu2O3 maintains effective reactivity worth across multiple neutron capture events, whereas B4C is strictly single-use per 10B atom.
ConditionsExtended burnup cycles in fast-spectrum nuclear reactors.

Procuring Eu2O3 for control rods drastically reduces the frequency of reactor shutdowns required for replacing depleted absorber materials.

Patented phosphor role
Specification review
Eu content z: 0.001 < z < 0.3 in Sr₄₋ₐ₋zAₐEu_zD₁₂O₂₂
Confirms defined formulation space for LED phosphor activation.
U.S. Patent 7,077,980; enabling component claims.

Solid-State Synthesis of Red Phosphors

Directly following from its non-hygroscopic nature and phase stability, Eu2O3 is the industry-standard precursor for manufacturing Y2O3:Eu3+ and YVO4:Eu3+ red phosphors used in displays and fluorescent lighting [1.5][1]. Its use ensures that water-induced luminescence quenching is avoided, maximizing the quantum yield of the final phosphor powder without the need for inert-atmosphere processing.

Nuclear Reactor Control Rods

Due to its zero helium gas release and chain-absorption mechanism, Eu2O3 is heavily utilized in control rods for fast-spectrum and advanced pressurized water reactors (PWRs)[2]. It replaces boron carbide in high-burnup scenarios where swelling resistance and long-term reactivity worth are critical for extending reactor operational cycles[3].

High-Temperature Ceramic and Glass Doping

Eu2O3 is the preferred dopant for specialized optical glasses and laser materials. Its thermodynamic stability in the Eu(III) state ensures that the material does not degrade or unpredictably alter its oxidation state during high-temperature melting and annealing processes, a critical advantage over lower-oxidation-state alternatives like EuO[4].

Application Selection Guide

Application
Selection Property
Validation Focus
Red phosphor R&D for displays/lighting
Reported photoluminescence efficiency in host matrices
Quantum yield and color purity validation
Selective oxychlorination catalysis
Reported VCM selectivity from EuOCl active phase
Selectivity and conversion efficiency review
Purity-sensitive optical ceramics
Low-temperature magnetic susceptibility signature
Deviation from Van Vleck model as QC benchmark
Security ink formulation
Narrow-line red emission under UV excitation
Spectral signature verification for anti-counterfeiting

Physical Description

DryPowder

UNII

44642614WR

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 22 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 47 of 69 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12020-60-9
1308-96-9

General Manufacturing Information

Machinery manufacturing
Europium oxide (Eu2O3): ACTIVE

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